molecular formula C7H8BrNO2 B13100179 5-Bromo-3,6-dimethylpyridine-2,4-diol

5-Bromo-3,6-dimethylpyridine-2,4-diol

Cat. No.: B13100179
M. Wt: 218.05 g/mol
InChI Key: PBXDKEANHUOOGY-UHFFFAOYSA-N
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Description

5-Bromo-3,6-dimethylpyridine-2,4-diol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 6th positions on the pyridine ring, along with hydroxyl groups at the 2nd and 4th positions. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-dimethylpyridine-2,4-diol typically involves the bromination of 3,6-dimethylpyridine-2,4-diol. One common method involves treating 3,6-dimethylpyridine-2,4-diol with a brominating agent such as phosphorus pentabromide (PBr5) in a suitable solvent like chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-dimethylpyridine-2,4-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine-2,4-dione derivatives.

    Reduction: Formation of 3,6-dimethylpyridine-2,4-diol or other reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-3,6-dimethylpyridine-2,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-dimethylpyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,6-dimethylpyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-4-hydroxy-3,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8BrNO2/c1-3-6(10)5(8)4(2)9-7(3)11/h1-2H3,(H2,9,10,11)

InChI Key

PBXDKEANHUOOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(NC1=O)C)Br)O

Origin of Product

United States

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